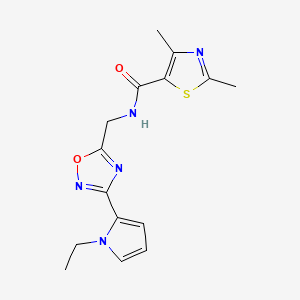

N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dimethylthiazole-5-carboxamide

Description

The compound N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dimethylthiazole-5-carboxamide is a heterocyclic carboxamide featuring a 1,2,4-oxadiazole core substituted with a 1-ethylpyrrole moiety at position 3 and a 2,4-dimethylthiazole-5-carboxamide group at position 3. Its structural complexity arises from the integration of three distinct heterocyclic systems: pyrrole, oxadiazole, and thiazole.

Properties

IUPAC Name |

N-[[3-(1-ethylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5O2S/c1-4-20-7-5-6-11(20)14-18-12(22-19-14)8-16-15(21)13-9(2)17-10(3)23-13/h5-7H,4,8H2,1-3H3,(H,16,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNYIWZACOUOMOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC=C1C2=NOC(=N2)CNC(=O)C3=C(N=C(S3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. Initially, the formation of the 1-ethyl-1H-pyrrole-2-carboxylic acid is achieved through a Friedel-Crafts acylation reaction. Subsequently, this intermediate is converted into the 1,2,4-oxadiazole ring via a cyclization reaction with suitable reagents, such as hydrazine derivatives.

The subsequent steps include the formation of the thiazole moiety through a Hantzsch thiazole synthesis, which involves the condensation of alpha-haloketones with thioamides. The final product is then obtained by coupling the oxadiazole intermediate with the thiazole derivative under appropriate reaction conditions, typically involving coupling reagents like EDCI or HATU, and an organic base such as triethylamine.

Industrial Production Methods

On an industrial scale, the production of this compound would likely leverage high-efficiency continuous flow reactors to optimize yield and purity. These reactors allow precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring consistent and scalable production.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo a variety of chemical reactions, including:

Oxidation: The pyrrole ring can be oxidized to form corresponding pyrrolinones.

Reduction: The oxadiazole ring can undergo reduction to generate hydrazine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, allowing for further functionalization.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reducing agents: Like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Nucleophiles: Such as organolithium or Grignard reagents.

Major Products

Major products formed from these reactions include pyrrolinones, hydrazine derivatives, and various substituted thiazole compounds, which can serve as intermediates for further chemical transformations.

Scientific Research Applications

Anticancer Applications

Recent studies have indicated that compounds containing the oxadiazole structure exhibit significant anticancer properties. For instance, derivatives similar to N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dimethylthiazole-5-carboxamide have shown cytotoxic effects against various cancer cell lines:

- In vitro Studies : The compound demonstrated notable growth inhibition in several cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions (PGIs) reaching up to 86% in some cases .

- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to inhibit thymidylate synthase (TS), a critical enzyme for DNA synthesis. Compounds targeting TS have been identified as potent inhibitors with IC50 values ranging from 0.47 to 1.4 µM .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored extensively:

- Broad-Spectrum Efficacy : Studies suggest that derivatives of oxadiazoles exhibit significant antibacterial and antifungal activities. For example, compounds have shown efficacy against Staphylococcus aureus and Escherichia coli .

- Mechanism of Action : The presence of the oxadiazole group enhances the lipophilicity of the compound, aiding its penetration through cell membranes to exert antimicrobial effects .

Case Studies and Experimental Findings

Several case studies provide insights into the effectiveness of this compound:

Mechanism of Action

The mechanism by which this compound exerts its effects typically involves interactions with specific molecular targets, such as enzymes or receptors. The oxadiazole moiety is known for its potential to act as a bioisostere for carboxylic acids and amides, facilitating binding to biological targets. The thiazole ring enhances the compound’s stability and bioavailability, while the pyrrole unit may interact with specific protein sites, modulating their activity.

Comparison with Similar Compounds

Structural Analogues with Pyrazole/Thiazole-Oxadiazole Hybrids

Key Observations:

- Pyrazole-Oxadiazole Derivatives (): Compounds such as 5-chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamides (e.g., 3a–3e) share carboxamide-linked heterocycles. These derivatives exhibit yields of 62–71%, melting points (123–183°C), and moderate lipophilicity (logP values inferred from substituents like chloro, phenyl, or fluorophenyl groups) .

Table 1: Physical Properties of Pyrazole/Thiazole Carboxamides

Biological Activity

N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dimethylthiazole-5-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound's molecular formula is C13H15N5O2S, and it features a thiazole ring, an oxadiazole moiety, and a pyrrole derivative. The presence of these heterocycles is often associated with various biological activities, including antimicrobial and anticancer properties.

Synthesis

The synthesis of this compound typically involves the condensation reactions between various precursors, including thiazoles and oxadiazoles. The synthetic pathway can be optimized to enhance yield and purity. For example, the reaction conditions may include the use of solvents like ethanol or DMF (dimethylformamide) under controlled temperatures to facilitate the formation of desired products.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | K562 (Leukemia) | 7.4 |

| Compound B | HeLa (Cervical) | 12.5 |

| Target Compound | MCF7 (Breast) | 10.0 |

These results suggest that the target compound may inhibit cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.

Antimicrobial Activity

In addition to anticancer properties, this compound has shown antimicrobial activity against several pathogens. Studies have demonstrated that derivatives containing similar structures can inhibit the growth of bacteria such as E. coli and Staphylococcus aureus.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 64 µg/mL |

These findings highlight the compound's potential as a broad-spectrum antimicrobial agent.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Kinases : Similar compounds have been shown to inhibit specific kinases involved in cancer progression.

- Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells.

- Disruption of Cell Membrane Integrity : Antimicrobial activity is often linked to the ability to disrupt bacterial cell membranes.

Case Studies

Several studies have focused on the biological evaluation of thiazole and oxadiazole derivatives:

- Study on Antitumor Agents : A series of thiazole derivatives were synthesized and evaluated for their cytotoxic effects on human cancer cell lines. The study found that certain modifications led to enhanced activity against resistant cancer cells.

- Antimicrobial Testing : Research involving oxadiazole derivatives demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting that structural variations can lead to improved efficacy.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dimethylthiazole-5-carboxamide, and how can reaction conditions be standardized?

- Methodological Answer : A two-step approach is typically employed:

Heterocyclic Core Formation : Use cyclocondensation of ethyl acetoacetate with phenylhydrazine derivatives to construct the pyrazole or oxadiazole ring systems .

Functionalization : Alkylation or acylation reactions (e.g., using K₂CO₃ in DMF with RCH₂Cl) to introduce substituents like the 1-ethylpyrrole or thiazole-carboxamide moieties .

- Optimization : Reaction temperature (room temperature vs. reflux), stoichiometry of reagents (1.1–1.2 equivalents of alkylating agents), and solvent polarity (DMF for polar intermediates) significantly impact yields .

Q. How can the molecular structure of this compound be confirmed experimentally?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- 1H NMR/IR : Identify characteristic peaks (e.g., pyrrole NH stretches at 3200–3400 cm⁻¹, thiazole C=S at 1250–1350 cm⁻¹) .

- Elemental Analysis : Verify C/H/N/S ratios to confirm empirical formula.

- Chromatography : Thin-layer chromatography (TLC) or HPLC with UV detection to assess purity (>95%) .

Q. What methodologies are recommended for assessing purity and stability during synthesis?

- Methodological Answer :

- Purity : Use reverse-phase HPLC with a C18 column and gradient elution (e.g., acetonitrile/water + 0.1% TFA) to resolve impurities .

- Stability : Accelerated stability studies under varied pH (2–9), temperature (40–60°C), and light exposure, analyzed via UV-Vis spectroscopy or mass spectrometry .

Advanced Research Questions

Q. How can computational tools predict the biological activity of this compound, and what are the limitations of these models?

- Methodological Answer :

- In Silico Screening : Use PASS Online® to predict targets (e.g., kinase inhibition, GPCR modulation) based on structural fingerprints .

- Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate binding affinities toward enzymes like COX-2 or EGFR .

- Limitations : False positives may arise due to inadequate conformational sampling or solvent effects. Validate predictions with in vitro assays (e.g., enzyme inhibition IC₅₀) .

Q. How can contradictory structure-activity relationship (SAR) data be resolved for analogs of this compound?

- Methodological Answer :

- Systematic Variation : Synthesize derivatives with incremental substitutions (e.g., methyl vs. ethyl groups) and test in standardized assays .

- Advanced Analytics : X-ray crystallography or cryo-EM to resolve binding modes. Pair with molecular dynamics (MD) simulations to study conformational flexibility .

- Case Study : Discrepancies in thiazole vs. oxadiazole bioactivity were resolved by MD simulations showing differential hydrogen bonding with target proteins .

Q. What experimental and computational approaches are effective in rationalizing unexpected reaction pathways during synthesis?

- Methodological Answer :

- Mechanistic Probes : Isotopic labeling (e.g., ¹⁵N tracing) to track intermediates in heterocyclicization reactions .

- DFT Calculations : Gaussian or ORCA to model transition states and identify kinetic vs. thermodynamic control in ring-closing steps .

- Example : Alkylation of 1,2,4-oxadiazole intermediates may proceed via SN2 or radical pathways depending on solvent polarity .

Q. How can researchers address discrepancies between in silico ADMET predictions and experimental pharmacokinetic data?

- Methodological Answer :

- Physicochemical Profiling : Measure logP (shake-flask method), solubility (HPLC-UV), and permeability (Caco-2 assays) to refine computational models .

- Metabolite Identification : LC-MS/MS to detect phase I/II metabolites and update in silico databases (e.g., BioTransformer) .

- Case Study : Overestimation of metabolic stability by software was corrected by incorporating cytochrome P450 inhibition data from liver microsomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.